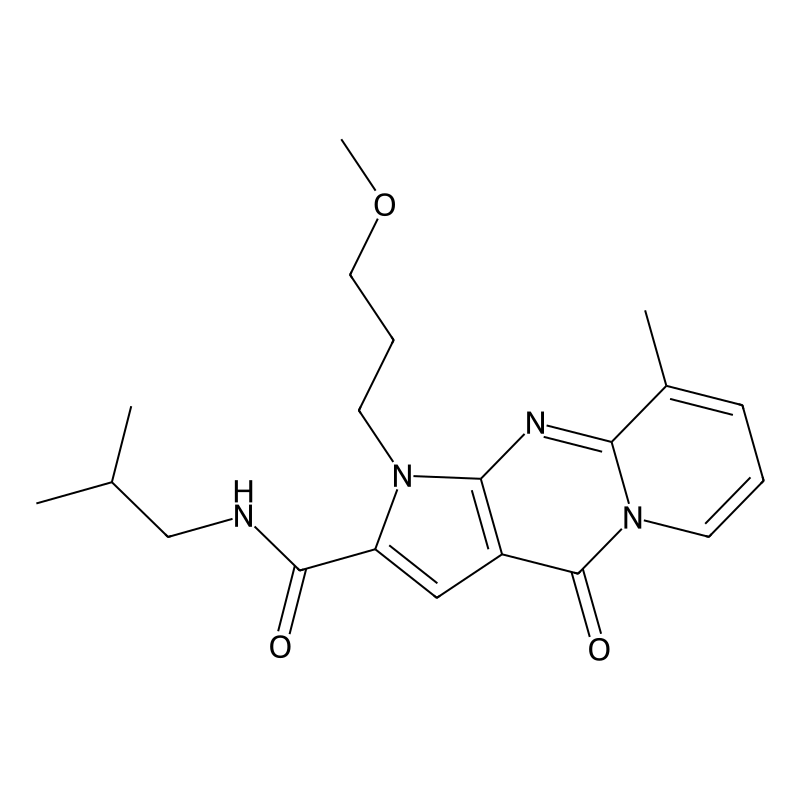

6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and multiple functional groups. Its molecular formula is with a molecular weight of approximately 448.523 g/mol. The compound features a triazatricyclo framework that contributes to its potential biological activities and chemical reactivity.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation: The presence of methoxy and other functional groups allows for oxidation reactions, potentially leading to the formation of more complex structures.

These reactions are influenced by factors such as temperature, solvent choice, and reaction time.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves interaction with specific enzymes or receptors that modulate biological pathways. In vitro studies have shown activity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

The synthesis of this compound typically involves multi-step synthetic routes. One prominent method is the electrochemical decarboxylation of α-imino-oxy acids, which generates iminyl radicals that can then be further reacted to form the desired tricyclic structure. This method allows for the construction of valuable heterocycles under mild conditions without the need for heavy metals or additional oxidants.

General Steps in Synthesis:- Formation of Triazine Core: Starting with appropriate precursors, the triazine core is constructed through cyclization reactions.

- Substitution Reactions: Functional groups such as methoxypropyl and methyl are introduced via nucleophilic substitution.

- Final Modifications: The carboxamide functionality is added in the final steps to complete the synthesis.

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.

- Agriculture: Its antimicrobial properties could be exploited in agricultural settings for crop protection.

- Material Science: The unique structural properties may allow for applications in developing new materials or catalysts.

Interaction studies have focused on understanding how this compound interacts with biological targets. Preliminary findings suggest that it may bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity. Further studies using molecular docking simulations could provide insights into its binding affinities and mechanisms of action.

Several compounds share structural characteristics with 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-ethyl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C21H25N5O3 | Similar tricyclic structure; potential antimicrobial activity |

| 6-imino-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C19H23N5O3 | Shares core triazatricyclo framework; different substituents |

| N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(3-pyridinylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C23H26N6O3 | Contains different functional groups; potential for varied biological activity |

These compounds highlight the structural diversity within this class of triazatricyclic compounds while underscoring the unique characteristics of 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, particularly in its substituents and biological activity profiles.